molecular formula C19H16N2O4 B2380878 Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034534-01-3

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2380878
CAS No.: 2034534-01-3
M. Wt: 336.347
InChI Key: UWWZBTZYFMKFCL-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group. The carbamoyl moiety is further linked to a pyridin-3-ylmethyl group, which carries a furan-3-yl substituent at the 5-position of the pyridine ring. Its design may aim to balance solubility, metabolic stability, and target-binding affinity.

Properties

IUPAC Name

methyl 4-[[5-(furan-3-yl)pyridin-3-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZBTZYFMKFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Various substituted benzoates

Scientific Research Applications

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound’s furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the benzoate moiety may enhance the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzoate esters modified with heterocyclic substituents. Below is a structural and functional comparison with analogous compounds from the literature:

Structural Comparison

Compound Name Ester Group Heterocycle(s) Linker Group Key Modifications Reference
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate Methyl Pyridine, Furan Carbamoyl Pyridine-furan hybrid N/A
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl Pyridazine Phenethylamino Pyridazine core, amino linker
I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl 6-Methylpyridazine Phenethylamino Methylated pyridazine
I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl Methylisoxazole Phenethylamino Isoxazole ring
I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl 3-Methylisoxazole Phenethylthio Thioether linker
I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl 3-Methylisoxazole Phenethoxy Ether linker
Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate (25) Methyl Chlorophenyl, Benzyl Phenoxyacetate Chlorophenyl, benzyloxycarbamoyl

Key Differences and Implications

Heterocyclic Core: The target compound uses a pyridine-furan hybrid, whereas analogs like I-6230 and I-6232 employ pyridazine or isoxazole rings. The furan in the target compound may instead prioritize π-π stacking or hydrophobic interactions.

Ester Group :

  • The methyl ester in the target compound is less lipophilic than the ethyl esters in I-6230–I-6473. Methyl esters are typically hydrolyzed faster in vivo, which could shorten half-life but improve prodrug activation .

Linker Chemistry: The carbamoyl linker in the target compound contrasts with amino, thio, or ethoxy linkers in analogs.

Biological Relevance :

  • Compounds like I-6230–I-6473 were designed as kinase inhibitors, leveraging pyridazine/isoxazole motifs for ATP-binding pocket interactions . The target compound’s furan-pyridine system may instead target HDACs (as suggested by ’s HDAC8-focused synthesis), where aromatic stacking with zinc-binding domains is critical .

Research Findings

  • Metabolic Stability : Ethyl esters (e.g., I-6230) exhibit longer plasma half-lives than methyl esters due to slower esterase hydrolysis .
  • Binding Affinity : Pyridazine analogs (I-6230, I-6232) show higher inhibitory activity against tyrosine kinases than isoxazole derivatives, attributed to stronger dipole interactions .

Biological Activity

Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a furan ring, a pyridine moiety, and a benzoate structure, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and pyridine rings may facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules, modulating their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological responses.

Antimicrobial Activity

Research has indicated that compounds containing furan and pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study : A study published in the Journal of Medicinal Chemistry found that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting its potential as a lead compound for further development.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacokinetics and toxicity profile of this compound. Notably, a study involving mice showed that administration of the compound resulted in significant tumor reduction without notable toxicity at therapeutic doses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan or pyridine rings can enhance potency and selectivity. For instance, substituting different groups on the pyridine ring has been shown to improve binding affinity to target enzymes.

Q & A

Q. How do formulation strategies impact its pharmacokinetic profile?

  • Methodological Answer :
  • Nanocarriers : Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce systemic toxicity .
  • Prodrug Design : Synthesize phosphate esters to improve water solubility and controlled release in vivo .
  • PK/PD Modeling : Use Phoenix WinNonlin to correlate plasma concentrations (Cmax_{max}, AUC) with efficacy in animal models .

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